molecular formula C20H22N2O3 B12215985 N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide

N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B12215985
M. Wt: 338.4 g/mol
InChI Key: CFUUUKDAAAKHLG-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic organic compound with a complex structure It features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, an indole core with two methyl groups at the 2 and 3 positions, and a carboxamide functional group at the 5 position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Benzyl Group: The 3,4-dimethoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction, using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its indole core, combined with the methoxy-substituted benzyl group and carboxamide functionality, makes it a versatile compound for various research applications.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide

InChI

InChI=1S/C20H22N2O3/c1-12-13(2)22-17-7-6-15(10-16(12)17)20(23)21-11-14-5-8-18(24-3)19(9-14)25-4/h5-10,22H,11H2,1-4H3,(H,21,23)

InChI Key

CFUUUKDAAAKHLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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